5-Ethoxypyrazin-2-amine
Overview
Description
5-Ethoxypyrazin-2-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its pyrazine ring structure, which is substituted with an ethoxy group at the 5-position and an amino group at the 2-position.
Scientific Research Applications
5-Ethoxypyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of biochemical assays and as a reagent in various chemical reactions.
Safety and Hazards
5-Ethoxypyrazin-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
Biochemical Analysis
Biochemical Properties
5-Ethoxypyrazin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes . Furthermore, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes . In phase II reactions, this compound is conjugated with endogenous molecules such as glucuronic acid or glutathione, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can sequester this compound, affecting its bioavailability and activity . These transport and distribution mechanisms play a crucial role in determining the compound’s cellular effects and overall pharmacokinetics .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be directed to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of this compound is a key determinant of its biological activity and overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyrazin-2-amine typically involves the nitration of a pyrazine derivative followed by reduction to introduce the amino group. One common method is the nitration of 5-ethoxypyrazine, followed by catalytic hydrogenation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxypyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Ethoxypyrazin-2-amine involves its role as an indirect activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation leads to the inhibition of ATP-consuming processes and the promotion of ATP-generating processes . This regulation is crucial in conditions of metabolic stress and has implications for cancer treatment, as AMPK activation can inhibit tumor growth by enforcing metabolic checkpoints .
Comparison with Similar Compounds
5-Aminopyrazoles: These compounds are also used as building blocks in organic synthesis and have applications in medicinal chemistry.
Pyrimidine Derivatives: Pyrimidine and its fused derivatives are known for their biological activities, including anticancer properties.
Uniqueness: 5-Ethoxypyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to activate AMPK indirectly sets it apart from other similar compounds, making it a valuable tool in cancer research and metabolic studies .
Properties
IUPAC Name |
5-ethoxypyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENSUDOADHXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671929 | |
Record name | 5-Ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647843-58-1 | |
Record name | 5-Ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-ethoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.